4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine
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Overview
Description
4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine typically involves multiple steps. One common method includes the alkylation of 4-bromophenol with 1-adamantanol in the presence of an acid catalyst to produce 2-(1-adamantyl)-4-bromophenol. This intermediate is then subjected to O-alkylation with methyl iodide in dimethylformamide (DMF) in the presence of a base such as potassium carbonate to yield 2-(1-adamantyl)-4-bromoanisole. The final step involves the coupling of this intermediate with a triazine derivative under suitable conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantyl group can yield 4-(1-adamantyl)-6-methoxy-1,3,5-triazin-2-one, while substitution of the methoxy group can produce 4-(1-adamantyl)-6-alkoxy-1,3,5-triazin-2-amine derivatives.
Scientific Research Applications
4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a pharmacophore in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The triazine ring can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: A simpler adamantane derivative with a primary amine group.
4-(1-Adamantyl)-1,3,5-triazin-2-amine: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxy-1,3,5-triazin-2-amine: Lacks the adamantyl group, resulting in different physical and chemical properties.
Uniqueness
4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amine is unique due to the presence of both the adamantyl and methoxy groups. The adamantyl group provides structural rigidity and enhances lipophilicity, while the methoxy group can participate in various chemical reactions, making the compound versatile for different applications .
Properties
IUPAC Name |
4-(1-adamantyl)-6-methoxy-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-19-13-17-11(16-12(15)18-13)14-5-8-2-9(6-14)4-10(3-8)7-14/h8-10H,2-7H2,1H3,(H2,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXABWZDNUTIBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N)C23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369417 |
Source
|
Record name | 4-(1-adamantyl)-6-methoxy-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-71-4 |
Source
|
Record name | 4-Methoxy-6-tricyclo[3.3.1.13,7]dec-1-yl-1,3,5-triazin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-adamantyl)-6-methoxy-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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